1-benzyl-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-5-oxopyrrolidine-3-carboxamide
Description
1-Benzyl-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule featuring a pyrrolidone core fused with a 1,2,4-triazole heterocycle. The compound’s structure includes a benzyl group at the pyrrolidine nitrogen and a 4-methoxybenzyl substituent on the triazole ring.
Properties
Molecular Formula |
C22H23N5O3 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
1-benzyl-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H23N5O3/c1-30-18-9-7-15(8-10-18)11-19-23-22(26-25-19)24-21(29)17-12-20(28)27(14-17)13-16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3,(H2,23,24,25,26,29) |
InChI Key |
RMASQOYPBBATEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Fusion Reaction of Benzylamine and Methylidenesuccinic Acid
The most widely reported method involves the fusion of benzylamine with methylidenesuccinic acid in aqueous media. The reaction proceeds via a nucleophilic addition-cyclization mechanism:
Key parameters:
Characterization Data :
-
IR (KBr) : 3241 cm (O–H stretch of carboxylic acid), 1734 cm (C=O of pyrrolidinone), 1627 cm (C=O of carboxylic acid).
-
H-NMR (DMSO-d) : δ 11.35 (s, 1H, COOH), 7.20–7.36 (m, 5H, benzyl aromatic), 4.29–4.44 (m, 3H, NCH and CH), 3.62 (s, 2H, CHPh), 2.62–2.76 (m, 2H, COCH).
Preparation of 3-(4-Methoxybenzyl)-1H-1,2,4-Triazol-5-Amine
The 1,2,4-triazole moiety is synthesized via cyclization and functionalization steps.
Epoxide Ring-Opening and Triazole Formation
A method adapted from trans-N-substituted pyrrolidine derivatives involves:
-
Epoxide ring-opening of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate with 4-methoxybenzylamine.
-
Methylation under basic conditions (KCO, CHI) to introduce the methoxy group.
-
Deprotection with HCl to yield 1-(4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride salt.
Reaction Scheme :
Alternative Route: Huisgen Cycloaddition
Click chemistry via copper-catalyzed azide-alkyne cycloaddition (CuAAC) provides regioselective triazole formation:
-
Synthesis of alkyne precursor : 4-Methoxybenzyl azide.
-
Cycloaddition with propargylamine in the presence of CuSO/sodium ascorbate.
Conditions :
Carboxamide Coupling Strategies
The final step involves coupling the pyrrolidinone-carboxylic acid with the triazole-amine.
Acid Chloride Mediated Coupling
-
Activation : Treat 1-benzyl-5-oxopyrrolidine-3-carboxylic acid with thionyl chloride (SOCl) to form the acyl chloride.
-
Aminolysis : React the acyl chloride with 3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-amine in anhydrous dichloromethane (DCM) under N.
Reaction Conditions :
Carbodiimide Coupling (EDC/HOBt)
An alternative method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to facilitate amide bond formation:
-
Activation : Stir carboxylic acid with EDC/HOBt in DMF for 1 hr.
-
Coupling : Add triazole-amine and react for 12–24 hrs.
Optimization Data :
Purification and Analytical Validation
Chromatographic Purification
Spectroscopic Confirmation
-
C-NMR : δ 174.8 (C=O, pyrrolidinone), 169.3 (C=O, amide), 159.1 (C–O, methoxy), 135.2–114.7 (aromatic carbons).
Challenges and Optimization
Byproduct Formation During Coupling
Low Triazole Nucleophilicity
-
Issue : Steric hindrance from the 4-methoxybenzyl group reduces amine reactivity.
-
Solution : Employ excess amine (1.2–1.5 equiv) and prolonged reaction times (24–48 hrs).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Acid Chloride | 65–78 | 93–95 | Rapid reaction |
| EDC/HOBt | 70–85 | 95–97 | Mild conditions |
| Huisgen Cycloaddition | 82–90 | 98–99 | Regioselectivity |
Chemical Reactions Analysis
1-Benzyl-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, often using reagents like sodium hydride or lithium diisopropylamide.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to introduce additional functional groups.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-benzyl-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzyme active sites, potentially inhibiting their activity. The benzyl groups may enhance binding affinity to certain receptors, influencing biological pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Observations:
Heterocycle Variations: Replacing 1,2,4-triazole (target compound) with thiadiazole () introduces sulfur, which may alter electronic density and redox properties .
Substituent Effects :
Biological Activity
1-benzyl-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a triazole ring, which is known for various pharmacological properties, and a pyrrolidine moiety that may contribute to its biological interactions. The exploration of its biological activity could lead to significant advancements in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C22H23N5O3
- Molecular Weight : Approximately 371.4 g/mol
The compound's structure includes a triazole ring and a methoxybenzyl substituent, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
1-benzyl-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-5-oxopyrrolidine-3-carboxamide exhibits several notable biological activities, including:
- Antitumor Activity : Preliminary studies indicate that compounds containing triazole rings can inhibit tubulin polymerization, which is essential for cancer cell division. For instance, related compounds have shown IC50 values as low as 46 nM against MCF-7 human breast tumor cells .
- Antimicrobial Properties : Triazoles are known for their antimicrobial effects. Research has demonstrated that derivatives of triazoles can inhibit the growth of Mycobacterium tuberculosis, with some compounds showing minimum inhibitory concentrations (MIC) as low as 3.1 mg/mL .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The triazole ring is particularly significant due to its role in inhibiting enzymes involved in critical cellular processes:
Research Findings and Case Studies
Several studies have explored the biological activities of triazole derivatives:
Table 1: Summary of Biological Activities of Related Compounds
| Compound | Activity Type | IC50/MIC Value | Reference |
|---|---|---|---|
| Compound 13e | Antitumor (MCF-7) | 46 nM | |
| Compound 4e | Antimicrobial (M. tuberculosis) | MIC = 3.1 mg/mL | |
| Compound 3 | Antitumor (HeLa) | Not specified |
Case Study: In Vitro Antiproliferative Activity
A study on N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides revealed that compounds with similar structures exhibited significant antiproliferative activity against various cancer cell lines. These findings underscore the potential of triazole-based compounds in cancer therapy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-benzyl-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-5-oxopyrrolidine-3-carboxamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step organic reactions. For example:
Step 1 : Formation of the pyrrolidinone core via cyclization of a substituted glutaric acid derivative under acidic conditions .
Step 2 : Introduction of the 1,2,4-triazole moiety via condensation with a hydrazine derivative, followed by benzylation using 4-methoxybenzyl chloride .
- Optimization : Reaction temperature (60–80°C), solvent choice (DMF or THF), and catalysts (e.g., triethylamine for deprotonation) significantly impact yield. Purity (>95%) is achieved via column chromatography or recrystallization .
Q. How can the structure of this compound be characterized to confirm its identity and purity?
- Analytical Techniques :
- NMR : and NMR to verify substituent positions (e.g., benzyl and methoxybenzyl groups).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected at m/z ~463.2).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Screening Strategies :
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., IC determination via dose-response curves).
- Cellular Assays : Cytotoxicity screening in cancer cell lines (e.g., MTT assay) at concentrations ranging from 1 nM to 10 μM .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay models?
- Case Study : If the compound shows potent enzyme inhibition but weak cellular activity:
Evaluate Permeability : Use Caco-2 monolayers to assess membrane permeability (P < 1 × 10 cm/s indicates poor absorption).
Metabolic Stability : Incubate with liver microsomes to identify rapid degradation (e.g., CYP450-mediated metabolism).
- Mitigation : Modify the benzyl group to improve lipophilicity (e.g., replace methoxy with trifluoromethyl) .
Q. What strategies can optimize the pharmacokinetic profile of this compound for in vivo studies?
- Approaches :
Solubility Enhancement : Use co-solvents (e.g., PEG 400) or amorphous solid dispersions.
Half-Life Extension : Introduce metabolically stable substituents (e.g., deuterated methoxy groups).
- Validation : Pharmacokinetic studies in rodents (e.g., t > 4 hours for sustained exposure) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
- SAR Framework :
- Core Modifications : Replace pyrrolidinone with piperidinone to test conformational flexibility.
- Substituent Effects : Compare 4-methoxybenzyl vs. 3-chlorobenzyl on triazole affinity using molecular docking (e.g., Glide or AutoDock).
- Data-Driven Design : Prioritize analogs with >10-fold lower IC in target assays .
Q. What experimental designs are effective for scaling up synthesis without compromising yield?
- Process Chemistry :
Flow Reactors : Use continuous-flow systems for exothermic steps (e.g., benzylation) to maintain temperature control.
DoE (Design of Experiments) : Apply factorial design to optimize parameters (e.g., solvent ratio, catalyst loading).
- Outcome : Achieve >80% yield at gram-scale synthesis .
Q. How can researchers investigate off-target effects to ensure specificity?
- Profiling Methods :
- Kinase Panels : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler).
- Proteomic Analysis : Use affinity pull-down assays coupled with LC-MS/MS to identify non-target binding partners.
- Mitigation : Introduce steric hindrance (e.g., bulky substituents on the triazole ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
